Cas no 888443-70-7 (2-{(2-chlorophenyl)methylsulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido5,4-bindol-4-one)

2-{(2-chlorophenyl)methylsulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido5,4-bindol-4-one structure
888443-70-7 structure
商品名:2-{(2-chlorophenyl)methylsulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido5,4-bindol-4-one
CAS番号:888443-70-7
MF:C20H18ClN3O2S
メガワット:399.893822193146
CID:5912949
PubChem ID:7501665

2-{(2-chlorophenyl)methylsulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido5,4-bindol-4-one 化学的及び物理的性質

名前と識別子

    • 2-{(2-chlorophenyl)methylsulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido5,4-bindol-4-one
    • 2-((2-chlorobenzyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
    • 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
    • F1882-1506
    • 888443-70-7
    • 2-[(2-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
    • AKOS002045225
    • インチ: 1S/C20H18ClN3O2S/c1-26-11-10-24-19(25)18-17(14-7-3-5-9-16(14)22-18)23-20(24)27-12-13-6-2-4-8-15(13)21/h2-9,22H,10-12H2,1H3
    • InChIKey: HQGOEFAJBMTORO-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1CSC1=NC2C3C=CC=CC=3NC=2C(N1CCOC)=O

計算された属性

  • せいみつぶんしりょう: 399.0808257g/mol
  • どういたいしつりょう: 399.0808257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 575
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 83Ų

2-{(2-chlorophenyl)methylsulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido5,4-bindol-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1882-1506-2μmol
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888443-70-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1882-1506-15mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888443-70-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1882-1506-20μmol
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888443-70-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1882-1506-10mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888443-70-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1882-1506-40mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888443-70-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1882-1506-10μmol
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888443-70-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1882-1506-3mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888443-70-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1882-1506-75mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888443-70-7 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1882-1506-50mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888443-70-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1882-1506-25mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888443-70-7 90%+
25mg
$109.0 2023-05-17

2-{(2-chlorophenyl)methylsulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido5,4-bindol-4-one 関連文献

2-{(2-chlorophenyl)methylsulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido5,4-bindol-4-oneに関する追加情報

Recent Advances in the Study of 2-{(2-chlorophenyl)methylsulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido5,4-bindol-4-one (CAS: 888443-70-7)

The compound 2-{(2-chlorophenyl)methylsulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido5,4-bindol-4-one (CAS: 888443-70-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by its pyrimidoindole core, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and pharmacokinetic properties.

Recent research has focused on the compound's potential as a kinase inhibitor, particularly in the context of cancer therapy. In vitro studies have demonstrated its ability to selectively target specific kinases involved in cell proliferation and survival pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 888443-70-7 exhibited potent inhibitory activity against a subset of tyrosine kinases, with IC50 values in the nanomolar range. The study also highlighted the compound's favorable selectivity profile, which could minimize off-target effects in clinical applications.

Structural-activity relationship (SAR) studies have been conducted to optimize the compound's pharmacological properties. Modifications to the 2-chlorophenylmethylsulfanyl moiety and the 2-methoxyethyl side chain have been explored to enhance binding affinity and improve metabolic stability. Computational modeling and X-ray crystallography studies have provided valuable insights into the molecular interactions between 888443-70-7 and its kinase targets, facilitating the design of more potent analogs.

In addition to its kinase inhibitory properties, recent investigations have revealed that 888443-70-7 may modulate other biological pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits promising activity against certain inflammatory mediators, suggesting potential applications in autoimmune diseases. The dual functionality of this molecule makes it an attractive candidate for further development as a multi-target therapeutic agent.

Pharmacokinetic studies in animal models have shown that 888443-70-7 possesses adequate oral bioavailability and reasonable metabolic stability, though further optimization may be required to improve its half-life and tissue distribution. Toxicological evaluations in preclinical models have indicated an acceptable safety profile at therapeutic doses, supporting its progression to more advanced development stages.

The synthesis of 888443-70-7 and its derivatives has been refined in recent years, with several research groups reporting improved synthetic routes that enhance yield and purity. Green chemistry approaches have been applied to reduce environmental impact and improve scalability, addressing key challenges in the compound's potential commercialization.

Looking forward, ongoing research is focusing on the clinical translation of 888443-70-7-based therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance the most promising derivatives through the drug development pipeline. The unique structural features and demonstrated biological activities of this compound class position it as a valuable scaffold for future drug discovery efforts in oncology and beyond.

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